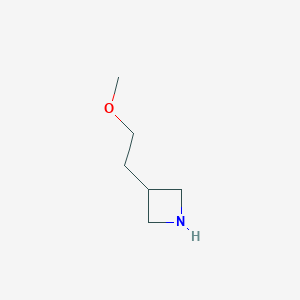

3-(2-Methoxyethyl)azetidine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-(2-methoxyethyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-8-3-2-6-4-7-5-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVMHSYVPSYTPQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942400-29-5 | |

| Record name | 3-(2-methoxyethyl)azetidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for the Azetidine Core and 3 Substituted Azetidines

Strategies for Azetidine (B1206935) Ring Construction: A Comprehensive Analysis

The construction of the strained four-membered azetidine ring presents a significant synthetic challenge. However, a variety of effective strategies have been developed, which can be broadly categorized into intramolecular cyclization and intermolecular cycloaddition reactions.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a cornerstone of azetidine synthesis, involving the formation of the heterocyclic ring from a linear precursor containing both the nitrogen atom and the carbon chain.

The most common approach to forming the azetidine ring through C-N bond formation is the intramolecular nucleophilic substitution of a γ-amino halide or a related derivative. This involves the displacement of a leaving group at the γ-position by the amino group. A plausible synthetic route to 3-(2-Methoxyethyl)azetidine via this pathway would commence from a suitably substituted 1,3-dihalopropane. For instance, the reaction of a primary amine with a 2-substituted-1,3-propanediol derivative, such as a bis-triflate, can yield 1,3-disubstituted azetidines organic-chemistry.org.

Palladium-catalyzed intramolecular amination of unactivated C-H bonds has also emerged as a powerful tool for the synthesis of azetidines organic-chemistry.org. This method allows for the formation of the azetidine ring by creating a C-N bond at a previously unfunctionalized carbon atom.

Another notable C-N bond formation strategy is the intramolecular aminolysis of epoxides. For example, La(OTf)3 has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields nih.gov. This method could be adapted for the synthesis of 3-hydroxyazetidines, which can then be further functionalized to introduce the desired 2-methoxyethyl side chain.

| Starting Material | Reagents and Conditions | Product | Key Feature |

| 2-substituted-1,3-propanediol bis-triflate | Primary amine | 1,3-disubstituted azetidine | In situ generation of the electrophile |

| Picolinamide (PA) protected amine | Pd catalyst, oxidant | Azetidine derivative | C-H bond activation |

| cis-3,4-epoxy amine | La(OTf)3 catalyst | 3-hydroxyazetidine derivative | Regioselective epoxide opening |

This table summarizes key intramolecular C-N bond formation strategies for the synthesis of substituted azetidines.

While less common than C-N bond formation, intramolecular C-C bond formation provides an alternative disconnection for the synthesis of the azetidine ring. These methods typically involve the cyclization of an α-haloamine derivative bearing a carbanionic or enolate component. One such approach involves the intramolecular Michael addition.

Rearrangement reactions of larger or smaller heterocyclic rings offer elegant pathways to the azetidine core.

Ring Contraction: A notable example is the ring contraction of α-bromo N-sulfonylpyrrolidinones to yield α-carbonylated N-sulfonylazetidines rsc.org. This reaction proceeds via a nucleophilic addition to the amide carbonyl, followed by an intramolecular SN2 displacement of the bromide, effectively contracting the five-membered ring to a four-membered one. This strategy provides access to 3-carbonyl substituted azetidines, which are versatile intermediates for further functionalization.

Ring Expansion: The thermodynamically driven rearrangement of aziridines to azetidines is a powerful method for the synthesis of 3-substituted azetidines rsc.org. For instance, the treatment of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines with sodium borohydride in methanol leads to the formation of 3-methoxy-3-methylazetidines through a rare aziridine (B145994) to azetidine rearrangement nih.govresearchgate.net. This strategy is particularly relevant as it directly installs a methoxy group at the 3-position. A similar approach could be envisioned for the synthesis of this compound by starting with a suitably substituted aziridine precursor. A stereoselective [3+1] ring expansion of methylene (B1212753) aziridines with rhodium-bound carbenes has also been developed to produce highly substituted methylene azetidines nih.gov.

| Rearrangement Type | Starting Material | Key Intermediate/Reaction | Product |

| Ring Contraction | α-bromo N-sulfonylpyrrolidinone | Intramolecular nucleophilic substitution | α-carbonylated N-sulfonylazetidine |

| Ring Expansion | 2-bromomethyl-2-methylaziridine | Aziridinium ion intermediate | 3-substituted azetidine |

| Ring Expansion | Methylene aziridine | Rhodium-carbene ylide | Methylene azetidine |

This table outlines ring contraction and expansion strategies for the synthesis of substituted azetidines.

Intermolecular Cycloaddition Reactions

Intermolecular cycloadditions provide a convergent and often highly efficient means of constructing the azetidine ring in a single step from two separate components.

The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a powerful and atom-economical method for the synthesis of functionalized azetidines rsc.org. This reaction can be performed both inter- and intramolecularly. While intermolecular versions with simple acyclic imines have been challenging, recent advances have expanded the scope of this reaction nih.gov. For the synthesis of 3-substituted azetidines, an intramolecular aza Paternò–Büchi reaction would be a highly attractive strategy.

Visible light-mediated aza Paternò–Büchi reactions have also been developed, offering milder reaction conditions rsc.org. For example, the Schindler group reported an intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes using visible light and an iridium photocatalyst rsc.org. This method allows for the synthesis of a wide range of functionalized azetidines. The use of a chiral sensitizer can even render this reaction enantioselective nih.gov.

| Reaction Type | Reactants | Conditions | Key Features |

| Intermolecular Aza Paternò–Büchi | Imine, Alkene | UV or visible light, optional sensitizer | Atom-economical, convergent |

| Intramolecular Aza Paternò–Büchi | Tethered Imine-Alkene | UV or visible light | Forms bicyclic or spirocyclic azetidines |

| Enantioselective Aza Paternò–Büchi | Quinoxalinone, Alkene | Visible light, chiral sensitizer | High enantioselectivity |

This table summarizes different modalities of the aza Paternò–Büchi reaction for azetidine synthesis.

[3+1] Cycloadditions

The construction of the azetidine ring, a saturated four-membered nitrogen-containing heterocycle, is a significant endeavor in organic synthesis due to its presence in numerous biologically active compounds. omicsdi.orgnih.govthe-innovation.org Among the various synthetic strategies, [3+1] cycloaddition reactions have emerged as a powerful tool for the formation of this strained ring system. This methodology involves the reaction of a three-atom component with a single-atom component to form the four-membered ring.

Recent advancements have demonstrated the utility of photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes to produce azetidines. omicsdi.orgnih.govthe-innovation.org This reaction can proceed in a two- or three-component manner. In this process, photogenerated α-aminoalkyl radicals are efficiently captured by alkynes to form vinyl radicals. These intermediates then undergo a tandem 1,5-hydrogen atom transfer and a 4-exo-trig cyclization to yield the azetidine scaffold. omicsdi.orgnih.gov Density functional theory calculations have indicated that a tertiary radical intermediate is crucial for the success of this cyclization. omicsdi.orgnih.gov A key advantage of this method is its ability to generate saturated azetidine scaffolds with vicinal tertiary-quaternary and even quaternary-quaternary centers. omicsdi.org

Another approach to [3+1] cycloadditions for azetidine synthesis involves the use of metallo-enolcarbenes. acs.org Furthermore, ring expansion reactions of aziridines with carbenes can also be considered a net [3+1] cycloaddition to furnish azetidines. nih.gov These methods highlight the versatility of cycloaddition strategies in constructing the azetidine core, providing access to a variety of substituted derivatives. The intermolecular [3+1] radical cascade cyclization of tertiary alkylamines with alkynes, in particular, represents a significant development as it functionalizes two α-amino C(sp³)–H bonds through photoredox copper catalysis, leading to highly functionalized saturated azetidines. nih.gov

Reduction of Azetidin-2-ones (β-Lactams) as a Synthetic Route

The reduction of azetidin-2-ones, commonly known as β-lactams, presents a well-established and convenient pathway for the synthesis of azetidines. rsc.orgu-tokyo.ac.jp This method is particularly valuable as a wide variety of β-lactams can be synthesized through well-known methods such as the Staudinger ketene-imine cycloaddition. mdpi.com

The reduction of the β-lactam amide carbonyl group can be achieved using various reducing agents. One of the most common and effective reagents for this transformation is diisobutylaluminium hydride (DIBAL-H). rsc.org Chloroalanes have also been employed for the chemoselective reduction of β-lactams to azetidines. rsc.org However, a potential challenge with these Lewis acidic reagents is the risk of ring-opening of the strained four-membered ring, an effect that is more pronounced with electron-rich substituents on the azetidine nucleus. rsc.org

To circumvent this issue, alternative reduction protocols have been developed. For instance, a method for the diastereoselective synthesis of 2,3-disubstituted 1-arylazetidines involves the sodium borohydride (NaBH₄) promoted reduction of C-3 functionalized azetidin-2-ones. rsc.org This reaction, typically carried out in isopropanol, leads to the diastereoselective formation of trans-azetidines. rsc.org The choice of reducing agent and reaction conditions is therefore crucial to ensure the integrity of the azetidine ring and to control the stereochemical outcome of the reaction.

Catalytic Approaches in Azetidine Synthesis

Catalytic methods offer an efficient and atom-economical approach to the synthesis of azetidines. These strategies often involve the use of transition metals to facilitate the formation of the strained four-membered ring system, frequently through intramolecular cyclization reactions.

Transition-Metal-Catalyzed Methodologies

Transition-metal catalysis has significantly advanced the field of azetidine synthesis, enabling the use of previously unreactive C-H bonds and facilitating novel cyclization pathways.

Palladium-Catalyzed C(sp³)–H Amination

Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds has emerged as a powerful strategy for the synthesis of azetidines. organic-chemistry.orgnih.gov This methodology typically employs a directing group, such as picolinamide (PA), attached to the amine substrate. organic-chemistry.orgnih.gov The reaction proceeds via the transformation of a γ-C(sp³)–H bond into a C–N bond through a proposed Pd(II)/Pd(IV) catalytic cycle, yielding azetidines with high diastereoselectivity. organic-chemistry.org

This approach is characterized by its use of low catalyst loading, inexpensive reagents, and mild reaction conditions. organic-chemistry.orgnih.gov The selectivity of the C-H activation can be influenced by substrate sterics and torsional strain, which can favor cyclization over potential side reactions like acetoxylation. organic-chemistry.org Deuteration studies have provided insights into the relative reactivity of different C(sp³)–H bonds, indicating that primary γ-C–H bonds are the most reactive. organic-chemistry.org This method has been successfully applied to construct various complex polycyclic nitrogen-containing heterocycles, including azabicyclic scaffolds. acs.org

| Catalyst System | Directing Group | Key Features |

| Palladium(II) acetate | Picolinamide (PA) | Low catalyst loading, use of inexpensive reagents, mild conditions, predictable selectivity. organic-chemistry.orgnih.gov |

| Pd(OAc)₂/CuBr₂/CsOAc | Picolinamide (PA) | Site-selective C-H activation in complex molecules like triterpenoids. nih.gov |

Copper-Catalyzed Cyclizations (e.g., Radical Cascade Cyclization)

Copper catalysis has proven to be highly effective in the synthesis of azetidines, particularly through radical-mediated pathways. A notable example is the photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes, which constitutes a [3+1] cyclization. omicsdi.orgnih.govthe-innovation.org This reaction involves the generation of an α-aminoalkyl radical, which then adds to an alkyne to form a vinyl radical. omicsdi.orgnih.gov This is followed by a tandem 1,5-hydrogen atom transfer and a 4-exo-trig cyclization to afford the azetidine ring. omicsdi.orgnih.gov

In another copper-catalyzed approach, the skeletal rearrangement of O-propargylic oximes is facilitated by a copper(I) catalyst in combination with 2-aminopyridine to produce azetidine nitrones in moderate to good yields. acs.orgnih.gov Mechanistic investigations suggest a tandem process involving a omicsdi.orgorganic-chemistry.org-rearrangement, a 4π-electrocyclization, ring opening, and recyclization, all occurring in one pot. acs.orgnih.gov The substituents on the alkyne and oxime moieties play a significant role in determining the reaction outcome. acs.orgnih.gov

| Reaction Type | Catalyst System | Key Features |

| Photo-induced radical cascade cyclization | Copper catalyst | Involves photogenerated α-aminoalkyl radicals, tandem 1,5-hydrogen atom transfer, and 4-exo-trig cyclization. omicsdi.orgnih.gov |

| Skeletal rearrangement of O-propargylic oximes | Copper(I) with 2-aminopyridine | Tandem omicsdi.orgorganic-chemistry.org-rearrangement, 4π-electrocyclization, ring opening, and recyclization. acs.orgnih.gov |

Lanthanum-Catalyzed Intramolecular Regioselective Aminolysis of Epoxy Amines

Lanthanide catalysts, particularly lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), have been shown to be effective in promoting the synthesis of azetidines through the intramolecular regioselective aminolysis of cis-3,4-epoxy amines. nih.govsemanticscholar.orgfrontiersin.orgnih.gov This reaction proceeds in high yields and exhibits tolerance for a variety of functional groups, including those that are acid-sensitive or possess Lewis basic sites. nih.govsemanticscholar.orgfrontiersin.orgnih.gov

The La(OTf)₃ catalyst facilitates the C3-selective intramolecular aminolysis of the cis-3,4-epoxy amine, leading to the formation of the azetidine ring. nih.govfrontiersin.org This method provides a novel synthetic route to azetidines and can even be applied to styrene oxide-type 3,4-epoxy amines where the C4 position is benzylic. nih.govfrontiersin.org Computational studies suggest that the coordination of lanthanum(III) to the substrate and/or product likely accounts for the observed regioselectivity differences between cis- and trans-isomers. nih.govfrontiersin.org This catalytic intramolecular aminolysis of 3,4-epoxy amines offers a valuable alternative for constructing the azetidine ring, particularly for scaffolds bearing a carbonyl group adjacent to the ring, which can serve as a useful handle for further functionalization. nih.govfrontiersin.org

| Catalyst | Substrate | Key Features |

| Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) | cis-3,4-Epoxy amines | High yields, tolerance of various functional groups, C3-selective aminolysis. nih.govsemanticscholar.orgfrontiersin.orgnih.gov |

Organocatalysis in Azetidine Formation

Organocatalysis has emerged as a powerful tool in synthetic organic chemistry, offering metal-free alternatives for the construction of complex molecular architectures, including the strained azetidine ring. These methodologies often provide high levels of stereocontrol and functional group tolerance.

One notable organocatalytic approach involves the L-proline catalyzed condensation reaction of substituted aldehydes and anilines to form Schiff bases. These intermediates can then react with another aldehyde in the presence of a suitable solvent to yield γ-aminoalcohols, which can be subsequently cyclized to afford optically pure 1,2,3-trisubstituted azetidines. rsc.org

Furthermore, a high-yielding, enantioselective protocol for the synthesis of C2-functionalized azetidines has been developed utilizing an organocatalyzed α-chlorination of aldehydes. This method provides access to N-alkyl terminal azetidines from a common intermediate, addressing the scarcity of synthetic routes to 2-alkyl substituted azetidines. nih.gov

Photoredox Catalysis for Strain-Release Functionalization

Visible-light photoredox catalysis has revolutionized the synthesis of complex molecules by enabling the generation of radical intermediates under mild conditions. A particularly innovative application of this technology is the strain-release functionalization of highly strained molecules like 1-azabicyclo[1.1.0]butanes (ABBs).

This strategy allows for the synthesis of densely functionalized azetidines. researchgate.netresearchgate.netchemrxiv.org The process is initiated by an organic photosensitizer that, upon visible light irradiation, engages in an energy transfer process with various precursors, such as sulfonyl imines, to generate radical intermediates. These radicals are then intercepted by the strained ABB through a radical strain-release (RSR) process, leading to the formation of difunctionalized azetidines in a single step. researchgate.netchemrxiv.orgunipd.it This methodology has been successfully applied to the synthesis of a variety of azetidine targets, including derivatives of pharmaceutically relevant compounds like celecoxib and naproxen. researchgate.netchemrxiv.orgunipd.it

The versatility of this approach is further highlighted by its application in dual copper/photoredox-catalyzed multicomponent allylation of ABBs, enabling the synthesis of azetidines containing C3 quaternary centers.

Chemo- and Regioselective Synthesis of 3-Substituted Azetidines, including this compound Precursors

The functionalization of the C3 position of the azetidine ring is of significant interest in medicinal chemistry. The development of chemo- and regioselective methods to introduce a wide array of substituents at this position is crucial for the generation of diverse molecular libraries for drug discovery.

A key precursor for the synthesis of 3-substituted azetidines, including those leading to this compound, is tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate. This intermediate can be synthesized via a Horner-Wadsworth-Emmons reaction. The reaction involves the treatment of N-Boc-azetidin-3-one with methyl 2-(dimethoxyphosphoryl)acetate in the presence of a base such as sodium hydride in tetrahydrofuran. nih.gov

Subsequent catalytic hydrogenation of the exocyclic double bond would yield tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate. This saturated ester can then be reduced to the corresponding alcohol, for instance using lithium aluminum hydride, to give tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate. Finally, etherification of the alcohol, for example through a Williamson ether synthesis with methyl iodide and a suitable base, would afford the target compound, this compound, after deprotection of the nitrogen atom.

Approaches to Chiral C2- and C3-Substituted Azetidines

The synthesis of enantiomerically pure azetidines with substituents at the C2 and C3 positions is a significant challenge in synthetic chemistry. Several strategies have been developed to address this, often relying on the use of chiral auxiliaries or catalysts.

A general and scalable approach to chiral C2-substituted monocyclic azetidines utilizes chiral tert-butanesulfinamides. This three-step method starts from inexpensive starting materials and employs the chiral sulfinamide to induce diastereoselectivity. The resulting protected azetidine diastereomers can often be separated by chromatography, and subsequent deprotection provides access to enantioenriched C2-substituted azetidines. acs.org

For the stereoselective synthesis of cis-2,3-disubstituted azetidines, diastereoselective hydrozirconation of suitable precursors has been explored. rsc.org This method involves the use of the Schwartz reagent to generate a hydrozirconated intermediate, which can then be further functionalized and cyclized to yield the desired enantiopure azetidine. rsc.org

Stereoselective Functionalization Strategies

Stereoselective functionalization of the azetidine ring is crucial for controlling the three-dimensional arrangement of substituents, which is often critical for biological activity. Various strategies have been developed to achieve high levels of stereocontrol in azetidine synthesis.

One approach involves the diastereoselective reduction of C3-functionalized azetidin-2-ones using sodium borohydride to produce trans-azetidines. Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides provides a flexible and stereoselective route to chiral azetidin-3-ones, which are versatile intermediates for further functionalization. nih.gov The use of chiral sulfinamide chemistry allows for the preparation of these precursors with high enantiomeric excess. nih.gov

Furthermore, the strain-release functionalization of 2-substituted 1-azabicyclo[1.1.0]butanes with a variety of nucleophiles proceeds stereospecifically, allowing for the enantiocontrolled synthesis of a library of substituted azetidines. nih.gov

Modular Synthetic Protocols for Diverse 3-Substituted Azetidine Analogues

Modular synthetic protocols are highly sought after in medicinal chemistry as they allow for the rapid generation of a diverse range of analogues from a common intermediate. Several such strategies have been developed for the synthesis of 3-substituted azetidines.

One powerful modular approach utilizes the strain-release-driven homologation of boronic esters with azabicyclo[1.1.0]butyl lithium. This method is applicable to a wide range of boronic esters and proceeds with complete stereospecificity. The resulting azetidinyl boronic esters can be further functionalized at both the nitrogen atom and the boron-bearing carbon, providing a versatile platform for the synthesis of diverse azetidine structures.

Another modular strategy involves an electrophilic azetidinylation approach using azetidinyl trichloroacetimidates. This method allows for the "any-stage" installation of the azetidine ring onto a wide range of nucleophiles, providing a diverse library of functionalized 3-aryl and 3-alkyl azetidines. rsc.org These modular approaches significantly expand the accessible chemical space for azetidine-containing compounds.

Computational and Theoretical Investigations of Azetidine Ring Systems

Quantum Chemical Methods for Mechanistic Elucidation of Azetidine (B1206935) Reactions

Quantum chemical calculations have emerged as indispensable tools for elucidating the intricate mechanisms of reactions involving azetidines. rsc.org These methods allow for the estimation of chemical reaction pathways, including the energies of transition states and associated equilibria, thereby providing a powerful predictive capacity for unknown reactions. rsc.org The reactivity of azetidines is largely governed by their significant ring strain, which is approximately 25.4 kcal/mol. rsc.org This inherent strain makes them more reactive than their five-membered counterparts, pyrrolidines (5.4 kcal/mol), yet more stable and easier to handle than the highly strained three-membered aziridines (27.7 kcal/mol). rsc.org

Quantum chemical methods have been instrumental in understanding various transformations of azetidines. For instance, in the context of photocatalyzed [2+2] cycloadditions to form azetidines, mechanistic studies have revealed that the reaction proceeds via triplet energy transfer. rsc.org In one such aza-Paternò-Büchi reaction, computational studies helped to explain the origin of selectivity and demonstrated a bonding sequence where C-N bond formation precedes C-C bond formation, a deviation from previously understood mechanisms. researchgate.net Similarly, in palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination for azetidine synthesis, the mechanism involves a key reductive elimination step at an alkyl–Pd(IV) intermediate. rsc.org Quantum chemical calculations can model such complex organometallic pathways, providing clarity on the roles of oxidants and additives in promoting the cyclization. rsc.org

These computational approaches are not limited to reaction mechanisms but also extend to understanding the stability of reactive intermediates. For example, the configurational stability of α-lithiated N-Boc azetidines has been investigated through mechanistic studies, contributing to the growing toolbox for the functionalization of azetidines. rsc.org

Density Functional Theory (DFT) Studies on Reaction Pathways and Selectivity

Density Functional Theory (DFT) has become a workhorse in the computational study of azetidine chemistry, offering a favorable balance between accuracy and computational cost. DFT studies are widely used to investigate reaction pathways and to rationalize and predict the selectivity of reactions involving azetidines.

One area where DFT has provided significant insights is in cycloaddition reactions. For instance, in the study of [8 + 2] cycloadditions, DFT calculations can be used to compare different possible pathways, such as concerted, stepwise (via zwitterionic or diradical intermediates), or a combination of cycloaddition and subsequent rearrangements. pku.edu.cn Frontier Molecular Orbital (FMO) analysis, a component of DFT, is often employed to explain the observed selectivity. pku.edu.cn The relative energies and coefficients of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the reactants can predict the feasibility and regioselectivity of a cycloaddition reaction. pku.edu.cnmdpi.com

DFT calculations have also been used to explore the catalytic cycles of reactions forming azetidines. For example, in the coupling reaction of aziridine (B145994) with CO2 in the presence of organocatalysts, DFT was used to calculate the kinetic and thermodynamic parameters of each mechanistic step. researchgate.net The results demonstrated that the catalysts significantly lowered the energy barrier compared to the non-catalyzed reaction. researchgate.net Such studies are crucial for the rational design of more efficient catalysts.

The table below summarizes key parameters often calculated using DFT to assess reaction pathways and selectivity.

| DFT-Calculated Parameter | Significance in Azetidine Reaction Studies |

| Activation Energy (ΔG‡) | Determines the kinetic feasibility of a reaction pathway. Lower activation energies indicate faster reactions. |

| Reaction Energy (ΔG) | Indicates the thermodynamic favorability of a reaction. A negative value suggests a spontaneous process. |

| HOMO-LUMO Energy Gap | A smaller gap between the HOMO of the nucleophile and the LUMO of the electrophile generally indicates higher reactivity. |

| FMO Coefficients | The magnitude of the coefficients on interacting atoms can predict the regioselectivity of cycloaddition reactions. |

| Bond Dissociation Energies | Useful for understanding reactions that involve the cleavage of the strained azetidine ring. |

Computational Modeling for Predicting Azetidine Synthesis and Reactivity

Beyond mechanistic elucidation, computational modeling plays a predictive role in the synthesis and exploration of the reactivity of azetidines. This predictive power is shifting the paradigm of chemical synthesis from a trial-and-error process to a more guided and efficient approach. mit.edu

A notable example is the recent work by researchers from MIT and the University of Michigan, who have developed computational models to predict the feasibility of photocatalyzed reactions to form azetidines. mit.edubioquicknews.com These models can prescreen potential reactant pairs, identifying which substrates are likely to react successfully to form the desired azetidine products. mit.edu By calculating the frontier orbital energies of a series of alkenes and oximes, the researchers could predict the outcomes of 18 different alkene-oxime pairings. mit.edu The model's predictions were largely validated by experimental results, demonstrating the power of this computational prescreening approach. mit.edu

This predictive modeling is not only accelerating the discovery of new synthetic routes but also expanding the accessible chemical space of azetidine derivatives. mit.edu The models have suggested that a much wider range of substrates can be used for azetidine synthesis than was previously thought. mit.edu This has led to the synthesis of derivatives of FDA-approved drugs, such as amoxapine (B1665473) and indomethacin, incorporating the azetidine motif. mit.edu

The general workflow for such predictive computational modeling in azetidine synthesis is outlined below:

| Step | Description | Computational Tools/Methods |

| 1. Substrate Library Generation | A virtual library of potential reactants (e.g., alkenes, oximes) is created. | Chemical drawing software, molecular editors. |

| 2. Property Calculation | Key electronic and steric properties of the substrates are calculated. | DFT, semi-empirical methods. |

| 3. Model Development | A predictive model is built based on the calculated properties and known reaction outcomes. | Machine learning algorithms, statistical analysis. |

| 4. Virtual Screening | The model is used to predict the outcome of reactions for new combinations of substrates. | High-throughput computational screening. |

| 5. Experimental Validation | The most promising reactions predicted by the model are tested in the laboratory. | Synthetic organic chemistry techniques. |

Conformational Analysis of Azetidine Derivatives

The three-dimensional structure of azetidine and its derivatives is crucial to their biological activity and chemical reactivity. The four-membered ring of azetidine is not planar and exists in a puckered conformation. nih.gov Computational methods are essential for studying the subtle energy differences between various conformations and the factors that influence them.

The puckering of the azetidine ring can be influenced by the nature and position of substituents. For example, a computational study of fluorinated azetidine derivatives showed that the fluorine atom's position could significantly affect the ring's preferred pucker. researchgate.net In a neutral molecule, the ring pucker was calculated to place the fluorine atom far from the nitrogen atom. researchgate.net This conformational preference can be altered by factors such as protonation of the nitrogen, which can lead to a stabilizing C–F···N+ charge–dipole interaction. researchgate.net

The conformational preferences of azetidine-containing peptides have also been a subject of computational analysis. Studies have shown that the conformational constraints imposed by the four-membered ring can stabilize specific secondary structures, such as γ-turns. acs.org This is in contrast to the five-membered proline ring, which tends to induce β-turns. acs.org The presence of an alkyl group at the α-position of the azetidine-2-carboxylate ring can further enhance this turn-inducing ability. acs.org Ab initio and DFT methods, often combined with a self-consistent reaction field method to account for solvent effects, are used to explore these conformational preferences. nih.gov These studies have shown that as solvent polarity increases, the population of certain conformations, like the polyproline II-like conformation, becomes more significant. nih.gov

The table below highlights key conformational features of the azetidine ring that are often investigated computationally.

| Conformational Feature | Description | Influencing Factors |

| Ring Puckering | The non-planar conformation of the azetidine ring. | Substituents, solvent, protonation state. |

| Dihedral Angles | Torsional angles within the ring that define the degree of puckering. | Steric and electronic effects of substituents. |

| Conformational Energy Landscape | The relative energies of different puckered conformations and the barriers to their interconversion. | Intramolecular interactions, solvent effects. |

| Peptide Secondary Structure | The ability of azetidine residues to induce specific turns (e.g., γ-turns) in peptides. | Ring size, α-substitution. |

Role of Azetidine Scaffolds in Modern Medicinal Chemistry and Chemical Biology Research

Azetidine (B1206935) as a Bioisosteric Replacement Strategy for Aromatic and Larger Saturated Heterocycles

In drug design, the concept of bioisosterism—the replacement of a functional group with another that retains similar biological activity—is a powerful strategy for lead optimization. The azetidine scaffold has been successfully employed as a bioisosteric replacement for larger, more flexible saturated heterocycles like piperazine (B1678402) and morpholine (B109124), as well as for planar aromatic rings such as benzene. tcichemicals.com

The rationale for this strategy is rooted in improving the physicochemical properties of drug candidates. It has been observed that compounds with high planarity can exhibit undesirable bioavailability and toxicity due to poor solubility. tcichemicals.com By replacing a flat aromatic ring with a three-dimensional, sp³-rich scaffold like azetidine, chemists can introduce more spatial character into a molecule. researchgate.nettcichemicals.com This increase in three-dimensionality can lead to improved solubility and provide access to novel chemical space. tcichemicals.comresearchgate.net Spiro-azetidines, for instance, are considered bioisosteres of morpholine and piperazine. tcichemicals.com The rigid structure of the azetidine ring also helps to lock the conformation of a molecule, which can lead to higher affinity for its biological target by reducing the entropic penalty of binding. enamine.net

Impact of Azetidine Ring Integration on Pharmacokinetic and Pharmacodynamic Profiles

The incorporation of an azetidine ring into a molecule can have a profound impact on its pharmacokinetic (PK) and pharmacodynamic (PD) properties. researchgate.netresearchgate.net Critical illness, for example, can alter drug PK-PD, and designing molecules with robust profiles is essential. pharmaceutical-journal.com The unique structural features of azetidine contribute to these effects.

Pharmacokinetic (PK) Profile Improvements:

Solubility: As a small, polar heterocycle, the azetidine moiety can enhance the aqueous solubility of a compound, a crucial factor for oral bioavailability. researchgate.netresearchgate.net

Metabolic Stability: The azetidine ring can improve stability against oxidative metabolism compared to more common five- and six-membered nitrogen heterocycles. researchgate.netresearchgate.net

Lipophilicity: The introduction of azetidines can help modulate a compound's lipophilicity, balancing the need for membrane permeability with aqueous solubility. researchgate.net For instance, N−SF5 azetidines have been shown to exhibit enhanced lipophilicity compared to their N-alkyl analogs. acs.org

Permeability: The physicochemical properties conferred by the azetidine scaffold can be optimized to improve penetration of biological barriers like the blood-brain barrier (BBB), which is critical for drugs targeting the central nervous system (CNS). nih.govresearchgate.net

Pharmacodynamic (PD) Profile Impact:

Molecular Rigidity: The strained four-membered ring imparts significant conformational rigidity. nih.govenamine.net This pre-organization of substituents can lead to a more favorable interaction with the target receptor or enzyme, potentially increasing potency and selectivity. enamine.net

Structural Vector: The azetidine ring serves as a rigid scaffold that projects substituents into specific vectors in three-dimensional space, allowing for precise probing of binding pockets.

The table below summarizes the general impact of azetidine integration on key drug-like properties.

| Property | Impact of Azetidine Integration | Rationale |

| Solubility | Generally Improved | Introduction of a polar, sp³-rich scaffold. researchgate.netresearchgate.net |

| Metabolic Stability | Often Enhanced | Can be more resistant to oxidative metabolism than larger rings. researchgate.netresearchgate.net |

| Three-Dimensionality | Increased | Moves away from undesirable planar structures. tcichemicals.com |

| Molecular Rigidity | Increased | Constrains the conformation of the molecule, reducing entropic loss upon binding. nih.govenamine.net |

| Target Affinity | Potentially Increased | Favorable orientation of substituents can lead to stronger binding interactions. enamine.net |

Applications in Drug Discovery Campaigns and Lead Optimization

Azetidine derivatives have been successfully developed as ligands for various biological receptors. nih.gov A notable area of research is their application as dopamine (B1211576) receptor antagonists and uptake inhibitors. researchgate.netnih.gov The dopamine receptor family (D1-D5) is a key target for treating neurological and psychiatric disorders like schizophrenia. frontiersin.org

In one study, novel cis- and trans-azetidine analogs were synthesized as potent inhibitors of vesicular dopamine (DA) uptake, which is relevant for treating methamphetamine abuse. nih.govnih.gov These compounds, which feature a central azetidine ring, showed potent inhibition of [³H]dopamine uptake into synaptic vesicles, with the most potent analog being twofold more potent than the reference compound lobelane. nih.gov Other research has focused on synthesizing azetidine derivatives with antagonist activity at D2 and D4 dopamine receptors. researchgate.net These studies demonstrate how the rigid azetidine core can be used to orient key pharmacophoric groups to achieve high affinity and selectivity for specific receptor subtypes. researchgate.net

Peptides are important biological molecules, but their therapeutic use is often limited by poor metabolic stability and low bioavailability. Peptidomimetics are compounds that mimic the structure and function of peptides but with improved drug-like properties. The azetidine scaffold has been incorporated into non-natural amino acids and peptide structures to create novel peptidomimetics. nih.govresearchgate.net

L-azetidine-2-carboxylic acid, a non-proteinogenic amino acid, has been incorporated into peptide chains as a proline analog. alfa-chemistry.compeptide.comresearchgate.net Its inclusion can alter the peptide's secondary structure and folding. alfa-chemistry.comresearchgate.net More recently, the 3-aminoazetidine (3-AAz) subunit has been introduced as a turn-inducing element that facilitates the efficient synthesis of small cyclic peptides. nih.govresearchgate.net The incorporation of this azetidine-based unit not only improves the efficiency of macrocyclization but also enhances the resulting peptide's stability towards enzymatic degradation by proteases. nih.govresearchgate.net Furthermore, the azetidine nitrogen provides a handle for late-stage functionalization, allowing for the attachment of tags like dyes or biotin. nih.govresearchgate.net

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large numbers of compounds against a biological target. The chemical diversity and novelty of screening libraries are critical for success. Azetidine-containing building blocks are increasingly included in the design and synthesis of HTS libraries to explore novel chemical space. lifechemicals.com

The unique three-dimensional shapes conferred by the azetidine scaffold make these compounds particularly valuable for fragment-based drug design and the creation of lead-like libraries. enamine.netnih.gov Libraries of fused, bridged, and spirocyclic azetidines have been synthesized to generate collections of molecules with high structural diversity, optimized for properties suitable for CNS drug discovery. nih.govresearchgate.net The inclusion of these conformationally restricted scaffolds in screening collections increases the probability of identifying high-quality hits with favorable binding kinetics and physicochemical properties. enamine.netlifechemicals.com

Selected Examples of Azetidine-Containing Bioactive Molecules in Research Pipelines

The azetidine motif is present in numerous bioactive molecules currently under investigation for a wide range of therapeutic applications. nih.govresearchgate.net These compounds highlight the versatility of the azetidine scaffold in medicinal chemistry. researchgate.net

The table below presents some examples of azetidine-containing compounds and their biological targets or activities, reflecting their importance in drug discovery pipelines.

| Compound Class / Example | Therapeutic Area / Target | Key Feature |

| Azetidine Amides | Oncology (STAT3 Inhibitors) | A new class of potent, direct small-molecule inhibitors of STAT3, with sub-micromolar potency. acs.org |

| Azelnidipine | Hypertension (Calcium Channel Blocker) | An approved antihypertensive drug, demonstrating the clinical success of an azetidine-containing molecule. enamine.net |

| Cobimetinib | Oncology (MEK Inhibitor) | An FDA-approved anticancer drug incorporating an azetidine moiety. researchgate.net |

| Quinolone-Azetidine Hybrids | Antibacterial | Exhibit superior activity against quinolone-susceptible MRSA compared to some clinical fluoroquinolones. lifechemicals.com |

| Lobelane Analogs | Substance Abuse (VMAT2 Inhibitors) | Novel azetidine-containing analogs are potent inhibitors of vesicular dopamine uptake for potential treatment of methamphetamine abuse. nih.govnih.gov |

| Azetidine-2-carboxamides | Oncology (STAT3 Inhibitors) | Optimization of proline-based leads with an azetidine ring resulted in a log-order improvement in potency. acs.org |

These examples underscore the successful application of azetidine scaffolds in generating potent and promising therapeutic candidates across diverse disease areas. nih.govenamine.netresearchgate.netacs.orglifechemicals.com

Inhibitors of Enzymes and Receptor Ligands

The rigid framework of the azetidine ring makes it an excellent component for designing potent and selective inhibitors of enzymes and ligands for cellular receptors.

Enzyme Inhibitors: Azetidine derivatives have been successfully developed as inhibitors for various enzyme classes. A notable example is their application in targeting the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a validated target for anticancer therapy. nih.gov Researchers have developed (R)-azetidine-2-carboxamide analogues that exhibit sub-micromolar inhibitory activity against STAT3. acs.org These compounds demonstrate high selectivity for STAT3 over other STAT family members like STAT1 and STAT5, which is a critical attribute for minimizing off-target effects. nih.govacs.org For instance, compound 8i showed a STAT3 inhibitory potency (IC₅₀) of 0.34 µM, while its potency against STAT1 and STAT5 was greater than 18 µM. acs.org

Azetidines have also been explored as inhibitors of GABA (gamma-aminobutyric acid) transporters (GATs). nih.gov Conformationally constrained azetidine derivatives have been synthesized and evaluated for their affinity to GAT-1 and GAT-3, showing that specific substitution patterns can yield high potency. nih.gov

Table 2: Azetidine-Based Enzyme Inhibitors

| Compound | Target | Activity (IC₅₀) | Selectivity |

|---|---|---|---|

| 5a | STAT3 | 0.55 µM | >32-fold vs. STAT1/STAT5 |

| 5o | STAT3 | 0.38 µM | >47-fold vs. STAT1/STAT5 |

| 8i | STAT3 | 0.34 µM | >52-fold vs. STAT1/STAT5 |

| Azetidin-2-ylacetic acid deriv. | GAT-1 | 2.01 µM | - |

| 12d | GAT-3 | 15.3 µM | - |

Data sourced from multiple studies. acs.orgnih.gov

Receptor Ligands: The azetidine scaffold has been instrumental in the development of ligands for various receptors, particularly neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). Sazetidine-A is a well-known azetidine-containing compound that shows high binding affinity and selectivity for the α4β2 nAChR subtype. nih.gov Further structure-activity relationship studies have led to the synthesis of new analogs with modified properties. For example, replacing the ethynyl (B1212043) group of Sazetidine-A with a triazole bioisostere resulted in compound 11 , which maintained high binding affinity (Ki = 1.3 nM) for the α4β2 subtype with enhanced selectivity over the α3β4 subtype. nih.gov Additionally, azetidine derivatives have been developed as potent allosteric antagonists of the free fatty acid receptor 2 (FFA2), with compound 99 (GLPG0974) being the first in its class to advance to clinical trials. researchgate.net

Table 3: Azetidine-Based Receptor Ligands

| Compound | Target Receptor | Binding Affinity (Ki) |

|---|---|---|

| Sazetidine-A | α4β2 nAChR | ~0.5 nM |

| Compound 11 | α4β2 nAChR | 1.3 nM |

| Compound 15 (azide) | α4β2 nAChR | 0.6 nM |

Data sourced from a 2014 study on Sazetidine-A analogs. nih.gov

Antimicrobial and Anticancer Research Agents

The diverse biological activities of azetidine-containing molecules extend to their use as antimicrobial and anticancer agents. nih.gov

Antimicrobial Agents: The most famous azetidine derivatives in this class are the azetidin-2-ones, commonly known as β-lactams, which form the core of penicillin and cephalosporin (B10832234) antibiotics. jmchemsci.com Beyond β-lactams, other azetidine structures have shown significant antimicrobial potential. For instance, novel azetidine-2-one derivatives of 1H-benzimidazole have been synthesized and tested against various bacterial strains. arabjchem.org Similarly, fluoroquinolones modified with an azetidine-3-carbonyl-N-methyl-hydrazino moiety at the C-7 position have demonstrated good antibacterial activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

Table 4: Antimicrobial Activity of Azetidine Derivatives

| Compound | Bacterial Strain | Activity (MIC in µg/mL) |

|---|---|---|

| 6i (Fluoroquinolone deriv.) | MSSA | 0.25 |

| 6i (Fluoroquinolone deriv.) | MRSA | 0.50 |

| 6i (Fluoroquinolone deriv.) | E. coli | 16.00 |

| 5b (Benzimidazole deriv.) | S. aureus | 25 |

| 5g (Benzimidazole deriv.) | B. pumillus | 25 |

Data sourced from multiple studies. arabjchem.orgresearchgate.net

Anticancer Research Agents: The rigid nature of the azetidine scaffold has been exploited to design novel anticancer agents. As discussed previously, azetidine-based molecules are potent inhibitors of STAT3, a protein aberrantly activated in many human cancers. nih.govacs.org These inhibitors can suppress the growth of tumor cells that rely on STAT3 signaling. acs.org

In another approach, a conformational restriction strategy was used to create analogues of the potent antitumor agent TZT-1027 (soblidotin). By replacing a flexible phenylethyl group with a more rigid 3-aryl-azetidine moiety, researchers developed new compounds with excellent antiproliferative activities against cancer cell lines. mdpi.com The most potent of these, compound 1a , exhibited IC₅₀ values in the low nanomolar range against A549 (lung cancer) and HCT116 (colon cancer) cells. mdpi.com

Table 5: In Vitro Anticancer Activity of Azetidine Derivatives

| Compound | Cell Line | Activity (IC₅₀) |

|---|---|---|

| 1a (TZT-1027 analogue) | A549 (Lung) | 2.2 nM |

| 1a (TZT-1027 analogue) | HCT116 (Colon) | 2.1 nM |

| 1b (TZT-1027 analogue) | A549 (Lung) | 12.3 nM |

| 1b (TZT-1027 analogue) | HCT116 (Colon) | 8.9 nM |

| 7g (STAT3 Inhibitor) | MDA-MB-231 (Breast) | < 1 µM (Inhibits colony formation) |

Data sourced from multiple studies. acs.orgmdpi.comresearchgate.net

Central Nervous System (CNS) Active Compounds

Azetidine-containing compounds are actively being investigated for the treatment of central nervous system disorders. nih.gov The design of CNS-active drugs is particularly challenging due to the need for molecules to cross the blood-brain barrier (BBB). The physicochemical properties of a molecule, such as molecular weight (MW), topological polar surface area (TPSA), and lipophilicity (logP), are critical for BBB penetration. nih.govresearchgate.net The azetidine scaffold provides a versatile platform for fine-tuning these properties to create CNS-focused compound libraries. nih.govresearchgate.net

Research has focused on creating azetidine-based scaffolds that are "pre-optimized" with CNS drug-like parameters. nih.govresearchgate.net Studies have shown that it is possible to synthesize diverse libraries of fused, bridged, and spirocyclic azetidines that maintain favorable physicochemical and pharmacokinetic properties, including high permeability in assays that model the BBB. nih.govresearchgate.net

Table 6: Physicochemical and Pharmacokinetic Properties of Representative CNS-Focused Azetidine Scaffolds

| Compound | MW | TPSA (Ų) | cLogP | Solubility (µM) | BBB Permeability (Pe x 10⁻⁶ cm/s) |

|---|---|---|---|---|---|

| 26a | 220 | 24 | 2.05 | >100 | 16.5 |

| 27a | 234 | 24 | 2.59 | >100 | 17.5 |

| 28a | 260 | 33 | 2.45 | >100 | 11.0 |

| 29a | 272 | 44 | 1.83 | >100 | 10.6 |

| 31a | 232 | 36 | 1.68 | >100 | 11.2 |

Data sourced from a 2012 study on azetidine-based scaffolds for CNS libraries. researchgate.net

Furthermore, specific azetidin-2-one (B1220530) derivatives have been evaluated for direct CNS effects. In preclinical models, certain compounds have demonstrated significant anxiolytic activity, while others have shown anti-catatonic and anti-dyskinetic effects, suggesting modulation of dopaminergic pathways. researchgate.net The development of azetidine-based GABA uptake inhibitors also represents a promising avenue for CNS therapies. nih.gov

Emerging Trends and Future Research Directions in 3 2 Methoxyethyl Azetidine Chemistry

Development of Sustainable and Green Synthetic Routes

The synthesis of azetidine (B1206935) derivatives has traditionally involved methods that can be resource-intensive and generate significant waste. Consequently, a major trend in modern organic chemistry is the development of more sustainable and environmentally benign synthetic pathways. Research into greener routes for azetidines, including 3-(2-Methoxyethyl)azetidine, focuses on several key principles: atom economy, use of safer solvents, and energy efficiency.

One promising approach is the use of one-pot reactions and microwave-assisted synthesis. organic-chemistry.org For instance, the cyclocondensation of alkyl dihalides with primary amines in an aqueous medium under microwave irradiation provides a simple and efficient method for creating the azetidine ring. organic-chemistry.org Another strategy involves the intramolecular amination of organoboronates, which can furnish azetidines and other nitrogen-containing heterocycles. organic-chemistry.org

The development of catalytic processes is also central to green synthesis. Palladium-catalyzed intramolecular amination of C-H bonds in amine substrates protected with a picolinamide (PA) group allows for the direct formation of the azetidine ring. organic-chemistry.org Similarly, electrocatalytic intramolecular hydroamination of allylic sulfonamides, merging cobalt catalysis with electricity, offers a regioselective pathway to azetidines. organic-chemistry.org These methods often reduce the need for stoichiometric reagents and harsh reaction conditions. A notable synthesis of 3-methoxyazetidines involves a rare aziridine (B145994) to azetidine rearrangement, demonstrating an unexpected yet efficient pathway. nih.gov

| Synthesis Strategy | Key Features | Reference |

| Microwave-Assisted Cyclocondensation | Uses aqueous medium, rapid reaction times. | organic-chemistry.org |

| Intramolecular Amination of Organoboronates | Forms azetidines via a 1,2-metalate shift. | organic-chemistry.org |

| Palladium-Catalyzed C-H Amination | Enables direct formation of azetidine rings from C-H bonds. | organic-chemistry.org |

| Electrocatalytic Hydroamination | Merges cobalt catalysis and electricity for regioselectivity. | organic-chemistry.org |

| Aziridine to Azetidine Rearrangement | Unexpected rearrangement pathway to 3-methoxyazetidines. | nih.gov |

Advanced Functionalization for Enhanced Molecular Diversity

The this compound scaffold serves as a versatile starting point for creating diverse molecular architectures. Advanced functionalization strategies are being developed to modify the azetidine ring at various positions, enabling the synthesis of libraries of novel compounds for screening in drug discovery and other applications. uni-muenchen.de

A key method for introducing diversity is through the functionalization of azetidine precursors. For example, the Horner–Wadsworth–Emmons reaction of N-Boc-azetidin-3-one with alkylated phosphonates yields N-Boc-azetidine-3-ylidenes. researchgate.net These intermediates can undergo various transformations. Aza-Michael additions of NH-heterocycles to tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate, a related precursor, allow for the introduction of a wide range of heterocyclic moieties at the 3-position. nih.govmdpi.com

Cross-coupling reactions are also powerful tools for azetidine functionalization. uni-muenchen.de Suzuki-Miyaura cross-coupling of brominated pyrazole-azetidine hybrids with boronic acids has been used to create novel heterocyclic amino acid derivatives. nih.govmdpi.com Furthermore, Hiyama cross-coupling reactions between 3-iodoazetidine and arylsilanes provide a mild route to various 3-arylazetidines. organic-chemistry.org Late-stage modification is another significant trend, where functional groups are introduced after the core azetidine macrocycle has been formed, allowing for the rapid generation of analogues. nih.gov

| Functionalization Method | Description | Resulting Compounds |

| Aza-Michael Addition | Addition of N-heterocycles to an activated azetidine precursor. nih.gov | 3-substituted 3-(acetoxymethyl)azetidines. nih.gov |

| Suzuki–Miyaura Cross-Coupling | Coupling of a brominated azetidine hybrid with boronic acids. nih.govmdpi.com | Diversified heterocyclic amino acid derivatives. nih.govmdpi.com |

| Hiyama Cross-Coupling | Reaction of 3-iodoazetidine with arylsilanes. organic-chemistry.org | 3-Arylazetidines. organic-chemistry.org |

| Late-Stage Modification | Functionalization after the formation of a larger molecular structure. nih.gov | Tagged macrocycles (e.g., dye, biotin). nih.gov |

Application in Novel Material Sciences and Catalysis

The unique structural and electronic properties of the azetidine ring are being harnessed in the development of new materials and catalysts. While applications for this compound itself are still emerging, research on related functionalized azetidines highlights the potential of this compound class.

In material science, a significant area of exploration is the development of azetidine-based energetic materials. researchgate.netchemrxiv.org The strained four-membered ring can store a considerable amount of energy, which can be released upon decomposition. Researchers have synthesized and characterized various azetidines with different regio- and stereochemistry, enabled by visible-light-mediated reactions like the aza Paternò–Büchi reaction. researchgate.netchemrxiv.org These novel nitroazetidine materials have shown higher densities, better oxygen balances, and increased detonation pressures and velocities compared to some current materials, making them candidates for solid melt-castable explosives or liquid propellant plasticizers. chemrxiv.org

In the field of catalysis, azetidine derivatives are valuable as chiral auxiliaries and ligands for asymmetric synthesis. Their rigid, conformationally constrained structure can impart high levels of stereocontrol in chemical reactions. While specific catalytic applications of this compound are not yet widely reported, its potential as a scaffold for developing new ligands is an active area of interest. The synthesis of azetidinone derivatives has also been explored for their potential antioxidant properties, indicating a role in materials designed for biological applications. researchgate.netsemanticscholar.org

Interdisciplinary Research Integrating Computational and Synthetic Approaches

The integration of computational chemistry with experimental synthesis represents a paradigm shift in the discovery and development of new molecules, including complex azetidines. This interdisciplinary approach accelerates the design of synthetic routes and the prediction of molecular properties, saving time and resources.

Computational models are now being used to guide the synthesis of azetidines that were previously difficult to access. sciencedaily.com For instance, researchers have used computational screening to predict which combinations of alkenes and oximes will successfully react to form azetidines via photocatalysis. sciencedaily.com By calculating factors like frontier orbital energies, these models can pre-screen substrates and determine which are likely to work before any experiments are conducted in the lab. sciencedaily.com This approach has been validated experimentally, with most predictions proving accurate, and has even been used to synthesize azetidine derivatives of FDA-approved drugs. sciencedaily.com

Molecular modeling and dynamics studies are also employed to understand the interactions of azetidine-based compounds with biological targets. In the development of novel antiproliferative agents, computational docking studies have been used to predict the binding conformations of 1-(3,5-dimethoxyphenyl)azetidin-2-ones within the colchicine binding site of tubulin, helping to rationalize their biological activity. mdpi.com This synergy between in silico prediction and practical synthesis allows for more rational and efficient drug design and the development of novel synthetic methodologies. nih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 3-(2-Methoxyethyl)azetidine, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or ring-opening reactions. For example, azetidine precursors (e.g., azetidin-3-ol) can react with 2-methoxyethyl halides under basic conditions. Key parameters include temperature control (e.g., 0–25°C to minimize side reactions) and solvent selection (e.g., THF or DMF for polar aprotic environments). Catalytic methods, such as using phase-transfer catalysts, may enhance efficiency. Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity products .

Q. Which analytical techniques are most effective for confirming the structural identity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR can confirm the methoxyethyl group’s integration (e.g., δ ~3.3 ppm for methoxy protons) and azetidine ring geometry.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula accuracy (C6H13NO2, exact mass 131.0946).

- HPLC/UPLC : Reverse-phase chromatography with UV detection (e.g., 210 nm) assesses purity (>95% recommended for pharmacological studies).

- Elemental Analysis : Validates C, H, N, and O composition .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- Waste Disposal : Collect residues in sealed containers labeled for hazardous organic waste.

- Emergency Measures : For skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes and seek medical attention. Refer to SDS guidelines for azetidine derivatives (e.g., azetidine-3-carboxylic acid protocols) .

Advanced Research Questions

Q. How do structural modifications to the methoxyethyl group influence the pharmacological activity of this compound derivatives?

- Methodological Answer : Systematic SAR studies involve synthesizing derivatives with varied substituents (e.g., replacing methoxy with ethoxy or halogen groups) and evaluating their binding affinity to target proteins (e.g., dopamine transporters). For example, replacing the methoxy group with bulkier substituents in azetidine derivatives increased DAT selectivity by 10-fold in rat brain tissue assays. Use radioligand binding assays (e.g., [3H]GBR 12935) and computational docking (e.g., AutoDock Vina) to correlate structural changes with activity .

Q. What experimental strategies can resolve contradictions in spectral data (e.g., NMR splitting patterns) observed during characterization?

- Methodological Answer :

- Variable Temperature NMR : Resolves dynamic rotational isomers by analyzing signal coalescence at elevated temperatures.

- 2D NMR (COSY, HSQC) : Identifies coupling partners and assigns ambiguous peaks.

- Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns.

- Crystallography : Single-crystal X-ray diffraction confirms stereochemistry and minimizes interpretation errors .

Q. How can researchers design in vivo studies to evaluate the pharmacokinetic profile of this compound-based therapeutics?

- Methodological Answer :

- Dosing Routes : Compare oral, intravenous, and intraperitoneal administration in rodent models.

- Bioanalytical Methods : Use LC-MS/MS to quantify plasma and tissue concentrations.

- Metabolite Identification : Incubate the compound with liver microsomes to detect phase I/II metabolites.

- Pharmacodynamic Markers : Measure dopamine uptake inhibition in striatal synaptosomes post-administration .

Q. What computational approaches are effective for predicting the reactivity of this compound in novel synthetic pathways?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate activation energies for ring-opening reactions (e.g., with electrophiles).

- Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories.

- Retrosynthetic Analysis : Use tools like Chematica to identify feasible precursors (e.g., azetidin-3-one derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.